molecular formula C12H23NO4 B558287 Boc-Leu-OMe CAS No. 63096-02-6

Boc-Leu-OMe

Cat. No.: B558287
CAS No.: 63096-02-6
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-VIFPVBQESA-N
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Mechanism of Action

Target of Action

Boc-Leu-OMe, also known as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate , is a derivative of leucine

Mode of Action

It prevents unwanted side reactions by temporarily blocking reactive sites .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and this compound’s structure suggests it may have certain lipophilic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other compounds could also influence its action and stability.

Biochemical Analysis

Biochemical Properties

Boc-Leu-OMe plays a crucial role in peptide synthesis, particularly in solution-phase and liquid-phase peptide syntheses . It interacts with various enzymes and proteins to facilitate peptide bond formation .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by enabling the formation of peptide bonds, which are essential for protein structure and function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide bond formation. It participates in binding interactions with amino acids, facilitating enzyme-catalyzed reactions that lead to the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time during the process of peptide synthesis. Its stability and degradation are factors that influence the efficiency of peptide bond formation .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes that catalyze the formation of peptide bonds, influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely determined by the cellular machinery involved in peptide synthesis. It may be directed to specific compartments or organelles where these processes occur .

Properties

IUPAC Name

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446903
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63096-02-6
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-L-leucine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating Boc-Leu-OMe in the fluorescent trichogin analogues?

A1: The research focuses on understanding the mechanism of action of the naturally occurring peptide antibiotic Trichogin GA IV. The researchers synthesized two fluorescent trichogin analogues, A3 and F10, to study their interaction with model membranes using fluorescence spectroscopy [, ]. The this compound moiety is not naturally present in Trichogin GA IV. It is part of a modification introduced to incorporate fluorescent probes into the peptide sequence. In analogue A3, the this compound segment is linked to a β-(1-azulenyl)-L-alanine (Aal) residue, while in F10, it's attached to a fluorenyl-9-methylcarbonyl (Fmc) group []. This modification strategy facilitates the study of the peptide's behavior in a membrane environment without significantly altering its structural and functional properties compared to the native Trichogin GA IV.

Q2: How does the presence of this compound in the analogues affect their interaction with model membranes?

A2: The research primarily focuses on the fluorescent probes (Aal and Fmc) to study the trichogin analogues' interaction with model membranes. The this compound segment, being a linker for the probe, is not directly investigated for its specific contribution to membrane interaction. The studies primarily utilize the fluorescence properties of Aal and Fmc to decipher the peptide's localization, aggregation behavior, and the associated membrane-perturbing effects []. Further research focusing specifically on modifications of the this compound segment might reveal its potential influence on the peptide's membrane activity.

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